2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine
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Overview
Description
2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine is a fluorinated pyridine derivative. Pyridines are a class of heterocyclic aromatic organic compounds with the chemical formula C₅H₅N.
Scientific Research Applications
2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-fluorosulfonyloxy-3-methylphenyl halide with pyridine under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for fluorinated pyridines, including 2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine, often involve continuous flow processes to ensure high yield and purity . These methods are designed to be scalable and efficient, utilizing advanced techniques such as regioselective lithiation and transmetalation .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Mechanism of Action
The mechanism of action of 2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with different reactivity and applications.
3-Fluoropyridine: Another fluorinated pyridine with distinct chemical properties.
4-Fluoropyridine: Similar in structure but with different functional groups and reactivity.
Uniqueness
2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine is unique due to the presence of both the fluorosulfonyloxy and methyl groups, which confer specific chemical and physical properties. These properties make it particularly valuable in applications requiring high reactivity and selectivity .
Properties
IUPAC Name |
2-(4-fluorosulfonyloxy-3-methylphenyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S/c1-9-8-10(11-4-2-3-7-14-11)5-6-12(9)17-18(13,15)16/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYBWNOITUJFKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=N2)OS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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